2-Chloro-6-methylpyridine-3-sulfonamide
Overview
Description
2-Chloro-6-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C6H7ClN2O2S. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and a sulfonamide group at the 3-position. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methylpyridine-3-sulfonamide typically involves the chlorination of 6-methylpyridine followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 2-amino-6-methylpyridine-3-sulfonamide.
Oxidation: Formation of 2-chloro-6-formylpyridine-3-sulfonamide.
Reduction: Formation of 2-chloro-6-methylpyridine-3-amine.
Scientific Research Applications
2-Chloro-6-methylpyridine-3-sulfonamide is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Employed in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorine and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylpyridine
- 2-Chloro-3-pyridinesulfonamide
- 6-Methylpyridine-3-sulfonamide
Uniqueness
2-Chloro-6-methylpyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and sulfonamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Biological Activity
2-Chloro-6-methylpyridine-3-sulfonamide is a compound with significant biological activity, primarily attributed to its sulfonamide moiety. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₇ClN₂O₂S. It features a chlorine atom at the 2-position, a methyl group at the 6-position, and a sulfonamide group at the 3-position. These structural elements contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is largely due to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with the active sites of various enzymes, inhibiting their activity. This mechanism is similar to that of traditional sulfonamide antibiotics, which target bacterial dihydropteroate synthase.
- Lipophilicity : The presence of chlorine and methyl groups enhances the compound's lipophilicity, facilitating its penetration through cell membranes to reach intracellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Sulfonamides are historically recognized for their antibacterial properties, and this compound is no exception. Its mechanism involves competitive inhibition of folic acid synthesis in bacteria, which is essential for their growth and replication .
Anticancer Potential
A study investigating various sulfonamide derivatives highlighted the anticancer potential of compounds similar to this compound. In vitro assays demonstrated that these compounds could inhibit the proliferation of cancer cell lines, including breast and cervical cancer cells. The findings suggest that modifications in the sulfonamide structure can enhance cytotoxicity against specific cancer types .
Antiviral Activity
Emerging studies have also pointed to the antiviral properties of sulfonamide compounds. For instance, certain derivatives have shown effectiveness against influenza viruses by inhibiting viral entry and replication in infected cells. This broad-spectrum antiviral activity underscores the potential utility of this compound in treating viral infections .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activities of this compound and related compounds:
Properties
IUPAC Name |
2-chloro-6-methylpyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-4-2-3-5(6(7)9-4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTKELGLLVEETP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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